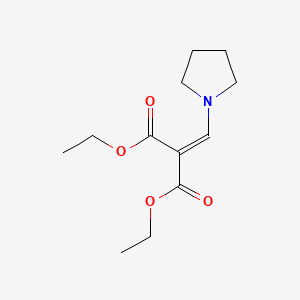Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Diethyl (1-pyrrolidinemethylene)malonate
CAS No.: 55133-78-3
Cat. No.: VC14538485
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55133-78-3 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate |
| Standard InChI | InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3 |
| Standard InChI Key | NSEAIZBXBUHBIT-UHFFFAOYSA-N |
| Impurities | In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. |
| Canonical SMILES | CCOC(=O)C(=CN1CCCC1)C(=O)OCC |
| Boiling Point | 200 °C 199.00 to 200.00 °C. @ 760.00 mm Hg 199 °C |
| Colorform | Colorless liquid Clear, colorless liquid |
| Flash Point | 200 °F (93 °C) (open cup) 85 °C c.c. |
| Melting Point | -50 °C |
Introduction
Synthesis and Reaction Pathways
While no direct synthesis protocols for Diethyl (1-pyrrolidinemethylene)malonate are documented in the provided sources, plausible routes can be inferred from analogous malonate derivatives and pyrrolidine chemistry.
Hypothetical Synthesis Routes
Route 1: Knoevenagel Condensation
Diethyl malonate may react with a pyrrolidine-containing aldehyde under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated ester, followed by reduction to yield the target compound .
Physicochemical Properties
Predicted properties, based on structural analogs, include:
Applications in Organic Synthesis
The compound’s bifunctional nature (ester and amine groups) positions it as a potential intermediate in:
-
Pharmaceuticals: Pyrrolidine rings are prevalent in bioactive molecules (e.g., antipsychotics) .
-
Agrochemicals: Malonate esters serve as precursors for herbicides and insecticides .
-
Coordination Chemistry: The amine group may act as a ligand for metal complexes.
Research Findings and Challenges
Key Challenges:
-
Stereochemical Control: The pyrrolidine ring introduces chiral centers, necessitating enantioselective synthesis methods.
-
Stability: Tertiary amines may undergo oxidation under acidic or high-temperature conditions .
Recent Advances:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume